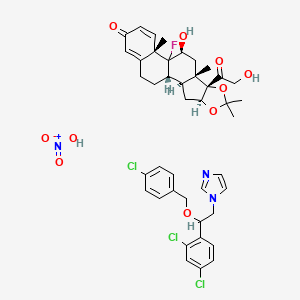

Pevisone

描述

属性

CAS 编号 |

78371-62-7 |

|---|---|

分子式 |

C42H47Cl3FN3O10 |

分子量 |

879.2 g/mol |

IUPAC 名称 |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;nitric acid |

InChI |

InChI=1S/C24H31FO6.C18H15Cl3N2O.HNO3/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26;19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3;1-9,12,18H,10-11H2;(H,2,3,4)/t15-,16-,17-,19-,21-,22-,23?,24+;;/m0../s1 |

InChI 键 |

BCSTWFQGKOAWED-HUCPNFHCSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

手性 SMILES |

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

规范 SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

同义词 |

Pevisone |

产品来源 |

United States |

Foundational & Exploratory

Molecular Targets of Econazole Nitrate in Dermatophytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of dermatophytoses, infections caused by dermatophytic fungi such as Trichophyton, Microsporum, and Epidermophyton species.[1][2][3] Its broad-spectrum activity and efficacy in resolving these common superficial mycoses are well-documented.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of action of econazole nitrate against dermatophytes, with a focus on its primary and secondary cellular targets. This document details the quantitative antifungal activity, outlines key experimental protocols for target validation, and visualizes the involved biochemical pathways to support further research and drug development in this field.

Primary Molecular Target: Inhibition of Ergosterol (B1671047) Biosynthesis

The principal antifungal mechanism of econazole nitrate is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammalian cells.[1][2] Econazole specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase .[2][6]

This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[6] The inhibition of lanosterol 14α-demethylase by econazole leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by econazole nitrate.

Secondary Molecular Effects

Beyond the primary inhibition of ergosterol synthesis, econazole nitrate exerts additional effects that contribute to its antifungal activity.

Direct Membrane Interaction

Evidence suggests that econazole can directly interact with the fungal cell membrane, causing rapid changes in its physical properties and contributing to a more immediate antifungal effect, even before significant ergosterol depletion occurs.[2] This direct interaction can further compromise membrane integrity and function.

Induction of Oxidative Stress

Econazole treatment has been associated with the generation of reactive oxygen species (ROS) within fungal cells. This induction of oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to fungal cell death. The precise signaling cascade leading to ROS production in dermatophytes following econazole exposure is an area of ongoing research, but it is thought to involve mitochondrial dysfunction.

Putative Signaling Pathway: Econazole-Induced ROS Production

The following diagram outlines a potential pathway for the induction of reactive oxygen species by econazole nitrate in dermatophytes.

Quantitative Data: In Vitro Susceptibility of Dermatophytes to Econazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of econazole against common dermatophyte species. These values indicate the lowest concentration of the drug that inhibits the visible growth of the microorganism.

| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.015 - 8 | 0.03 | 1 | [3][7] |

| Trichophyton mentagrophytes | 0.015 - 4 | 0.03 | 1 | [3][7] |

| Microsporum canis | 0.063 - 4 | 0.07 | 2 | [8] |

| Epidermophyton floccosum | ≤0.063 | N/A | N/A | [9] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates data not available from the cited sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is the reference method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[5]

Workflow Diagram: CLSI M38-A2 Broth Microdilution Assay

Methodology:

-

Inoculum Preparation:

-

Culture the dermatophyte on a suitable agar (B569324) medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 1-5 x 10³ CFU/mL in RPMI 1640 medium buffered with MOPS.

-

-

Antifungal Dilution:

-

Prepare a stock solution of econazole nitrate in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial twofold dilutions of the econazole nitrate stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of econazole nitrate that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

Lanosterol 14α-Demethylase Inhibition Assay

A direct enzymatic assay to measure the inhibition of lanosterol 14α-demethylase by econazole in dermatophytes can be performed using microsomal fractions isolated from the fungus.

Methodology Outline:

-

Microsome Preparation:

-

Grow the dermatophyte in a suitable liquid medium and harvest the mycelia.

-

Disrupt the fungal cells mechanically (e.g., using glass beads or a French press) in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14α-demethylase.

-

-

Enzymatic Reaction:

-

Incubate the microsomal preparation with a known concentration of a substrate (e.g., radiolabeled lanosterol) in the presence of NADPH and a NADPH-cytochrome P450 reductase system.

-

Perform parallel reactions with varying concentrations of econazole nitrate.

-

-

Product Analysis:

-

Extract the sterols from the reaction mixture.

-

Separate the substrate and the demethylated product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed in the presence and absence of the inhibitor to determine the inhibitory activity of econazole.

-

Fungal Membrane Permeability Assay

The effect of econazole nitrate on fungal membrane permeability can be assessed using fluorescent dyes that are excluded by intact membranes, such as propidium (B1200493) iodide (PI).

Methodology:

-

Fungal Cell Preparation:

-

Culture the dermatophyte and prepare a suspension of conidia or mycelial fragments in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Econazole Treatment:

-

Incubate the fungal suspension with various concentrations of econazole nitrate for a defined period.

-

-

Staining and Analysis:

-

Add propidium iodide to the fungal suspension.

-

Incubate for a short period to allow for dye uptake by cells with compromised membranes.

-

Analyze the fluorescence of the cell suspension using a fluorometer or flow cytometer. An increase in PI fluorescence indicates an increase in membrane permeability.

-

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS production can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Methodology:

-

Fungal Cell Preparation and Treatment:

-

Prepare a fungal cell suspension as described for the membrane permeability assay.

-

Treat the cells with econazole nitrate for the desired time.

-

-

Probe Loading:

-

Incubate the treated fungal cells with H₂DCFDA. The diacetate group is cleaved by intracellular esterases, and the resulting H₂DCF is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

-

Conclusion

Econazole nitrate's primary molecular target in dermatophytes is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to a cascade of events, including ergosterol depletion, accumulation of toxic sterols, and ultimately, disruption of fungal cell membrane integrity and function. Secondary mechanisms, such as direct membrane interaction and the induction of oxidative stress, further contribute to its potent antifungal activity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of azole antifungals and to develop novel therapeutic strategies against dermatophytoses.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antifungal activities of new imidazole salts towards dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Econazole Nitrate Foam 1% Improves the Itch of Tinea Pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Signaling Pathways of Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Triamcinolone (B434) Acetonide, a potent synthetic glucocorticoid. It details the core signaling pathways, presents quantitative data on its effects, outlines key experimental methodologies, and provides visual representations of the critical molecular interactions.

Introduction to Triamcinolone Acetonide

Triamcinolone acetonide (TA) is a corticosteroid widely used to treat a variety of inflammatory conditions, including asthma, allergic rhinitis, and dermatoses. Its therapeutic efficacy stems from its ability to modulate the expression and function of numerous genes involved in the inflammatory cascade. Like other glucocorticoids, its primary mechanism of action is mediated by the glucocorticoid receptor (GR), leading to profound changes in cellular signaling and gene transcription.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of triamcinolone acetonide are multifaceted, involving both genomic and non-genomic pathways. The genomic pathways, which involve direct changes in gene expression, are considered the primary drivers of its long-term anti-inflammatory action.

The Classical Genomic Pathway: Glucocorticoid Receptor (GR) Activation

The canonical signaling pathway begins with the passive diffusion of the lipophilic TA molecule across the cell membrane and into the cytoplasm.

-

Ligand Binding and Receptor Activation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins like Hsp90 and Hsp70. The binding of triamcinolone acetonide to the ligand-binding domain of the GR induces a conformational change.

-

Chaperone Dissociation and Nuclear Translocation: This conformational shift causes the dissociation of the chaperone proteins, exposing the nuclear localization signals on the GR.

-

Dimerization and DNA Binding: The activated ligand-bound GR monomers then dimerize and translocate into the nucleus.

Once in the nucleus, the GR dimer can modulate gene expression through two principal genomic mechanisms: transactivation and transrepression .

Transactivation: Upregulation of Anti-inflammatory Genes

The activated GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the transcriptional machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.

Key genes upregulated by triamcinolone acetonide include:

-

Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2 (PLA2), which is a key enzyme in the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.

-

Inhibitor of κBα (IκBα): A protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes.

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): A phosphatase that deactivates pro-inflammatory signaling kinases such as p38 MAPK and JNK.

Transrepression: Inhibition of Pro-inflammatory Transcription Factors

Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. In this process, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) .

-

Inhibition of NF-κB: The GR monomer can physically bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines (TNF-α, IL-1β), chemokines, and adhesion molecules.

-

Inhibition of AP-1: Similarly, GR can interact with components of the AP-1 complex (e.g., c-Fos/c-Jun), blocking its transcriptional activity.

This "tethering" mechanism effectively shuts down the expression of a wide array of molecules that mediate the inflammatory response.

Quantitative Data on Triamcinolone Acetonide's Effects

The following tables summarize the typical quantitative effects of triamcinolone acetonide on key inflammatory markers, as demonstrated in various cellular and preclinical models.

Table 1: Inhibition of Pro-inflammatory Gene Expression

| Target Gene | Cell Type | TA Concentration | Fold Inhibition (mRNA) | Citation |

|---|---|---|---|---|

| TNF-α | Macrophages | 100 nM | ~70-90% | |

| IL-1β | Synoviocytes | 10-100 nM | ~60-85% | General Glucocorticoid Action |

| COX-2 | Fibroblasts | 100 nM | ~80% | General Glucocorticoid Action |

| iNOS | Chondrocytes | 1 µM | ~75% | General Glucocorticoid Action |

Table 2: Upregulation of Anti-inflammatory Gene Expression

| Target Gene | Cell Type | TA Concentration | Fold Induction (mRNA) | Citation |

|---|---|---|---|---|

| Annexin A1 | A549 Lung Cells | 100 nM | ~3-5 fold | |

| IκBα | HeLa Cells | 1 µM | ~4-6 fold |

| MKP-1 | Smooth Muscle | 100 nM | ~5-8 fold | |

Key Experimental Protocols

Investigating the anti-inflammatory signaling of triamcinolone acetonide involves standard molecular biology techniques to quantify changes in gene and protein expression and activity.

Protocol: Western Blotting for IκBα and COX-2 Protein Levels

This method quantifies changes in protein levels in response to TA treatment.

-

Cell Culture and Treatment: Plate cells (e.g., A549) and grow to 80% confluency. Starve cells in serum-free media for 12-24 hours. Pre-treat with Triamcinolone Acetonide (e.g., 100 nM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 15-30 minutes (for IκBα) or 6-12 hours (for COX-2).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for the target protein (e.g., anti-IκBα, anti-COX-2, or anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein intensity to the loading control (β-actin).

Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in mRNA levels of target genes.

-

Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the reference gene and compare the treated samples to the untreated control.

Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

-

A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

-

-

Cell Treatment: After 24 hours, pre-treat the transfected cells with Triamcinolone Acetonide for 1 hour, followed by stimulation with TNF-α to activate the NF-κB pathway.

-

Cell Lysis: After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. This normalized value represents the NF-κB transcriptional activity. Compare the ratios from treated samples to the control samples.

Conclusion

Triamcinolone acetonide exerts its potent anti-inflammatory effects primarily through the activation of the glucocorticoid receptor and the subsequent modulation of gene expression. Its ability to both upregulate anti-inflammatory proteins (transactivation) and, more critically, suppress the activity of key pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression) allows it to effectively inhibit the production of a broad spectrum of inflammatory mediators. A thorough understanding of these signaling pathways, supported by quantitative experimental analysis, is crucial for the continued development and optimization of glucocorticoid-based therapies.

Pevisone: A Technical Guide to its Synergistic Antifungal and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical combination therapy containing econazole (B349626) nitrate (B79036), a broad-spectrum azole antifungal, and triamcinolone (B434) acetonide, a potent corticosteroid. This formulation is designed to concurrently address the infectious and inflammatory components of cutaneous fungal infections, offering a synergistic approach to treatment. This technical guide provides an in-depth overview of the mechanisms of action of this compound's active ingredients, available quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's efficacy stems from the complementary actions of its two components. Econazole nitrate exerts its antifungal effect by disrupting the fungal cell membrane, while triamcinolone acetonide mitigates the associated inflammatory response.

Econazole Nitrate: Antifungal Action

Econazole nitrate, an imidazole (B134444) derivative, primarily targets the synthesis of ergosterol, an essential component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][2] This disruption leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][2] Beyond its primary antifungal activity, econazole has also been noted to possess anti-inflammatory properties by potentially inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes.[1]

Triamcinolone Acetonide: Anti-inflammatory Action

Triamcinolone acetonide is a synthetic corticosteroid that effectively suppresses inflammation. Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of numerous genes involved in the inflammatory cascade. This leads to the inhibition of pro-inflammatory cytokine production and the suppression of the activity of immune cells.[1][3]

Synergistic Effects

The combination of an antifungal and a corticosteroid in this compound is intended to provide a synergistic therapeutic effect. The anti-inflammatory action of triamcinolone acetonide rapidly alleviates symptoms such as itching, redness, and swelling, which are common in fungal skin infections. This can improve patient compliance with the treatment regimen. Concurrently, econazole nitrate eradicates the causative fungal pathogen. While the precise molecular basis of their synergy is not fully elucidated in publicly available literature, the clinical benefit is attributed to the dual targeting of both the infectious agent and the host's inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the antifungal and clinical efficacy of the components of this compound and similar treatments.

Table 1: In Vitro Antifungal Activity of Econazole

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.016 - 16 | 0.125 | 0.5 |

| Candida tropicalis | 0.016 - 4 | 0.25 | 1 |

| Candida parapsilosis | 0.016 - 2 | 0.125 | 0.5 |

| Candida glabrata | 0.032 - 16 | 2 | 8 |

| Candida krusei | 0.125 - 16 | 4 | 16 |

Data extracted from a study on clinical Candida isolates. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[4]

Table 2: Clinical Efficacy of Azole Antifungals in Tinea Corporis

| Treatment Group | Clinical Cure Rate | Comparison |

| Azoles | Statistically significant improvement over placebo | Azoles vs. Placebo |

| Azole and Steroid Combination | Slightly more effective for clinical cure than azoles alone | Azole + Steroid vs. Azole |

Data from a Cochrane systematic review on topical treatments for tinea corporis. Clinical cure is defined as the resolution of clinical signs and symptoms of the infection.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's synergistic effects.

Antifungal Susceptibility Testing: Broth Microdilution for Trichophyton rubrum

This protocol is adapted from established methods for testing the susceptibility of filamentous fungi.[7]

a. Inoculum Preparation:

-

Culture Trichophyton rubrum on Sabouraud dextrose agar (B569324) at 28-30°C for 7-10 days to allow for sufficient sporulation.

-

Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an inoculum concentration of approximately 1-5 x 106 CFU/mL.

-

Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

b. Microdilution Plate Preparation:

-

Prepare serial twofold dilutions of econazole nitrate in RPMI 1640 medium in a 96-well microtiter plate.

-

The final concentration range should typically span from 0.03 to 16 µg/mL.

-

Include a drug-free well for growth control and an uninoculated well for sterility control.

c. Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well of the microtiter plate.

-

Incubate the plates at 28-30°C for 4-7 days.

d. Reading the MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined reduction in turbidity (e.g., 80%) compared to the growth control.

In Vitro Anti-inflammatory Activity: Cytokine Measurement in HaCaT Keratinocytes

This protocol describes a method to assess the anti-inflammatory effects of the test compounds on a human keratinocyte cell line.[8][9]

a. Cell Culture and Treatment:

-

Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Induce an inflammatory response by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) for 24 hours.[9]

-

Concurrently treat the cells with varying concentrations of econazole nitrate, triamcinolone acetonide, or their combination. Include appropriate vehicle controls.

b. Cytokine Quantification (ELISA):

-

After the 24-hour incubation period, collect the cell culture supernatants.

-

Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

In Vitro Skin Permeation Study: Franz Diffusion Cell Method

This protocol outlines the use of Franz diffusion cells to evaluate the permeation of the active ingredients through a skin model.

a. Skin Membrane Preparation:

-

Use excised human or animal skin (e.g., porcine ear skin) as the membrane.

-

Carefully remove any subcutaneous fat and hair.

-

Cut the skin to a size that fits the Franz diffusion cells.

b. Franz Diffusion Cell Setup:

-

Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface temperature.

-

Stir the receptor fluid continuously.

c. Sample Application and Collection:

-

Apply a finite dose of this compound cream to the surface of the skin in the donor chamber.

-

At predetermined time intervals, collect samples from the receptor fluid and replace with fresh receptor fluid.

d. Quantification of Permeated Drugs (HPLC):

-

Analyze the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of econazole nitrate and triamcinolone acetonide.[10]

-

The HPLC system should be equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The mobile phase composition and flow rate should be optimized for the separation of the two active ingredients.[10]

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

This compound offers a dual-action approach for the management of inflammatory fungal skin infections by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide. The available data support the efficacy of its components and the clinical benefit of the combination. The experimental protocols provided in this guide offer a framework for further research into the synergistic mechanisms and clinical applications of this combination therapy. Further studies are warranted to quantitatively assess the synergistic interactions between econazole and triamcinolone at a molecular level.

References

- 1. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. checkerboard microdilution method: Topics by Science.gov [science.gov]

- 3. jmb.or.kr [jmb.or.kr]

- 4. researchgate.net [researchgate.net]

- 5. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of broth microdilution antifungal susceptibility testing conditions for Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. researchgate.net [researchgate.net]

The Pharmacodynamics of Pevisone: A Technical Guide to its Topical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone® is a topical pharmaceutical preparation that combines the potent antifungal properties of econazole (B349626) nitrate (B79036) with the anti-inflammatory and antipruritic effects of triamcinolone (B434) acetonide. This dual-action formulation is indicated for the treatment of steroid-responsive inflammatory dermatoses where a secondary mycotic infection is present, suspected, or likely to occur.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing the mechanisms of action of its active constituents, summarizing available quantitative data from clinical and preclinical studies, and outlining key experimental protocols relevant to its evaluation.

Pharmacodynamic Properties of Active Ingredients

This compound's therapeutic efficacy stems from the distinct yet complementary pharmacodynamic profiles of its two active pharmaceutical ingredients: econazole nitrate and triamcinolone acetonide.

Econazole Nitrate: A Broad-Spectrum Antimycotic

Econazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[3][4] This action is primarily mediated through the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase.[3][4] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols lead to increased membrane permeability and the disruption of essential cellular functions, ultimately resulting in fungal cell death.[3] Econazole possesses a broad spectrum of activity against dermatophytes, yeasts, and molds.[5] It has also demonstrated clinically relevant action against some Gram-positive bacteria.[5]

Triamcinolone Acetonide: A Potent Anti-inflammatory Corticosteroid

Triamcinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[5][6] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors.[6][7] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[6][7] This results in the inhibition of pro-inflammatory cytokine synthesis (e.g., interleukins, tumor necrosis factor-alpha) and the suppression of the activity of enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2, which are key to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]

Quantitative Data from Clinical and Preclinical Studies

The synergistic action of an antifungal and a corticosteroid is intended to simultaneously address both the infectious and inflammatory components of certain dermatoses. The following tables summarize the available quantitative data from studies evaluating the combination of econazole and triamcinolone.

Table 1: Efficacy of Triamcinolone Acetonide Econazole Cream (TAEC) in Otomycosis

| Outcome Measure | Triamcinolone Acetonide Econazole Cream (TAEC) Group | Nystatin Suspension Group | P-value |

| Cure Rate | 97.6% | 73.5% | < .01 |

| Patients Complaining of Discomforts | 2.4% | 59.8% | < .01 |

| Residue Rate of Antifungals | 1.9% | 89.9% | < .01 |

Data from a prospective clinical trial involving 786 patients with otomycosis.[8][9]

Table 2: In Vivo Antifungal Efficacy of Econazole-Triamcinolone Loaded Mesoporous Silica Nanoparticles (EN-TA-MSNs) in a Rabbit Model of Candidiasis

| Treatment Group | Number of Animals with Positive Culture Test |

| Control (No Treatment) | 6/6 |

| EN-TA Suspension | 3/6 |

| EN-TA-MSNs | 1/6 |

Data from an in vivo study on rabbits with induced Candida albicans infection.[1]

Table 3: Safety Profile of this compound Cream from Clinical Trials

| Adverse Reaction | Frequency |

| Skin Burning Sensation | Common (≥ 1/100 to < 1/10) |

| Skin Irritation | Common (≥ 1/100 to < 1/10) |

| Erythema | Common (≥ 1/100 to < 1/10) |

| Application Site Pain | Post-marketing reports |

| Application Site Swelling | Post-marketing reports |

| Angioedema | Post-marketing reports |

| Contact Dermatitis | Post-marketing reports |

| Skin Atrophy | Post-marketing reports |

| Pruritus | Post-marketing reports |

| Skin Exfoliation | Post-marketing reports |

| Skin Striae | Post-marketing reports |

| Telangiectasia | Post-marketing reports |

Safety data evaluated in 182 adults in 4 clinical trials and 101 children in 1 clinical trial.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the pharmacodynamics of a topical combination of econazole and triamcinolone.

In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of econazole, alone and in combination with triamcinolone, against relevant fungal pathogens.

-

Isolate Preparation: Obtain clinical isolates of dermatophytes (e.g., Trichophyton rubrum), yeasts (e.g., Candida albicans), and molds.

-

Inoculum Preparation: Suspend several fungal colonies in sterile saline and vortex. Adjust the cell density spectrophotometrically to a transmission of 75-77% at 530 nm. Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 ×10³ CFU/ml.[10]

-

Drug Dilution: Prepare serial dilutions of econazole nitrate and triamcinolone acetonide in RPMI 1640 medium. For combination testing, a checkerboard titration method can be employed.

-

Microdilution Assay: In a 96-well microplate, add the fungal inoculum to wells containing the drug dilutions. Include a drug-free growth control well.

-

Incubation: Incubate the microplates at 35°C for 24-48 hours.[10]

-

MIC Determination: The MIC is defined as the lowest drug concentration that causes an 80% or greater reduction in growth compared to the drug-free control well.[10]

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This protocol assesses the anti-inflammatory effects of topically applied triamcinolone, alone and in combination with econazole, in a rodent model.

-

Animal Model: Use male Wistar rats or a similar rodent model.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Treatment Application: Apply the test formulations (e.g., this compound cream, vehicle control, triamcinolone acetonide cream) to the plantar surface of the right hind paw of the animals one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.[11]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

This protocol is designed to evaluate the potential for systemic absorption of triamcinolone acetonide from the topical formulation to suppress the HPA axis.

-

Study Population: Recruit healthy adult volunteers or patients requiring long-term, extensive topical corticosteroid therapy.

-

Treatment Protocol: Apply the this compound cream to a specified large surface area of the body for a defined period (e.g., two to four weeks).

-

HPA Axis Function Evaluation:

-

Baseline Measurement: Before initiating treatment, collect a baseline morning (8 AM) serum cortisol level.

-

Post-Treatment Measurement: After the treatment period, collect another morning serum cortisol level.

-

ACTH Stimulation Test: For patients with indeterminate morning cortisol levels, perform a low-dose (1 µg) or standard-dose (250 µg) ACTH stimulation test. Measure serum cortisol at baseline and at 30 and 60 minutes post-ACTH administration.[12]

-

-

Data Interpretation: HPA axis suppression is indicated by a low morning serum cortisol level and/or a blunted cortisol response to the ACTH stimulation test.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the active ingredients of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of Econazole Nitrate in a fungal cell.

Caption: Signaling pathway of Triamcinolone Acetonide.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound's pharmacodynamic profile is characterized by the synergistic interplay of its antifungal and anti-inflammatory components. Econazole nitrate effectively eradicates fungal pathogens by disrupting their cell membrane integrity, while triamcinolone acetonide provides rapid relief from the inflammatory symptoms associated with dermatoses. The available clinical and preclinical data support the efficacy and safety of this combination for its indicated uses. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the study and development of similar topical therapeutic agents. Further well-controlled, randomized clinical trials would be beneficial to expand the quantitative evidence base for the specific combination in various dermatological conditions.

References

- 1. Enhanced Antifungal and Wound Healing Efficacy of Statistically Optimized, Physicochemically Evaluated Econazole-Triamcinolone Loaded Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Econazole/triamcinolone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]

- 4. What is Econazole Nitrate used for? [synapse.patsnap.com]

- 5. adcock.com [adcock.com]

- 6. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparison of Triamcinolone Acetonide Econazole Cream and Nystatin Suspension in Treatment of Otomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]

- 10. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. dovepress.com [dovepress.com]

Econazole Nitrate's Inhibition of the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of superficial mycoses. Its efficacy is rooted in the targeted disruption of the fungal cell membrane's structural integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component unique to fungi. This technical guide provides an in-depth exploration of the molecular mechanism of econazole nitrate, focusing on its interaction with the ergosterol biosynthesis pathway. It offers a comprehensive overview of the pathway itself, quantitative data on the inhibitory effects of econazole nitrate, and detailed experimental protocols for the assessment of its antifungal activity and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant global health challenge. The selective toxicity of antifungal agents is a critical attribute, and the ergosterol biosynthesis pathway has proven to be an effective target due to its essential role in fungal cell physiology and its absence in mammalian cells.[1][2][3] Ergosterol, the primary sterol in fungal cell membranes, is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2]

Econazole is a broad-spectrum antimycotic agent belonging to the imidazole class, first patented in 1968 and approved for medical use in 1974. It is structurally related to miconazole (B906) and clotrimazole (B1669251) and is primarily used in topical formulations as econazole nitrate for the treatment of dermatomycoses, cutaneous candidiasis, and pityriasis versicolor.[4] The primary mechanism of action of econazole nitrate is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway.[5][6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane and leading to cell death.[5]

This guide will delve into the intricacies of the ergosterol biosynthesis pathway, the specific inhibitory action of econazole nitrate, and the experimental methodologies used to characterize these interactions.

The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the synthesis of squalene (B77637), and the conversion of squalene to ergosterol. The final stages of this pathway, beginning with the cyclization of squalene to lanosterol, are of particular importance in the context of azole antifungal agents.

Below is a diagram illustrating the key steps in the ergosterol biosynthesis pathway, highlighting the point of inhibition by econazole nitrate.

References

- 1. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

A Deep Dive into the Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of triamcinolone (B434) acetonide for the glucocorticoid receptor (GR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes. Triamcinolone acetonide is a potent synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor.[1][2] A thorough understanding of its binding characteristics is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.

Quantitative Binding Affinity Data

The binding affinity of triamcinolone acetonide to the glucocorticoid receptor has been determined through various in vitro assays. The data, presented in the tables below, showcases its high affinity, which is a key determinant of its potency. The metrics used to quantify this interaction include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA) compared to other well-known glucocorticoids.

Table 1: Dissociation Constant (Kd) and Half-Maximal Inhibitory Concentration (IC50) of Triamcinolone Acetonide for the Glucocorticoid Receptor

| Parameter | Value | Assay Method | Reference |

| IC50 | 1.5 nM | Radioligand Binding Assay | [3] |

| IC50 | 1.78 nM | Nitric Oxide Release Inhibition Assay (in activated microglia) | [4] |

Lower Kd and IC50 values are indicative of higher binding affinity and potency, respectively.[3]

Table 2: Relative Binding Affinity (RBA) of Triamcinolone Acetonide

| Compound | Relative Binding Affinity (vs. Dexamethasone = 100) | Reference |

| Triamcinolone Acetonide | ~400 | [3] |

This table illustrates the higher binding affinity of triamcinolone acetonide for the glucocorticoid receptor in comparison to dexamethasone.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is predominantly achieved through competitive radioligand binding assays and fluorescence polarization assays. These methods provide quantitative data on the interaction between a ligand, such as triamcinolone acetonide, and the receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled test compound (triamcinolone acetonide) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor.[3]

Experimental Workflow:

Detailed Method:

-

Receptor Preparation: Prepare a source of glucocorticoid receptors, which can be either a cytosol fraction from cells or tissues known to express GR, or a purified recombinant GR.[5]

-

Reagent Preparation: Prepare a solution of a radiolabeled glucocorticoid, such as [3H]dexamethasone, at a fixed concentration. Also, prepare serial dilutions of the unlabeled test compound, triamcinolone acetonide.[5]

-

Incubation: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and the various concentrations of triamcinolone acetonide. Allow the mixture to incubate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium.[5]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include filtration through glass fiber filters that retain the receptor-ligand complex, or treatment with dextran-coated charcoal which adsorbs the free radioligand.[3][5]

-

Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.[3]

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the triamcinolone acetonide concentration. The IC50 value, which is the concentration of triamcinolone acetonide that inhibits 50% of the specific binding of the radiolabeled ligand, can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Fluorescence Polarization Assay

This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand (tracer) upon binding to the glucocorticoid receptor. Unlabeled test compounds compete with the tracer for binding to the receptor, leading to a decrease in fluorescence polarization.[6]

Experimental Workflow:

Detailed Method:

-

Reagent Preparation: Prepare solutions of a fluorescently labeled glucocorticoid receptor ligand (tracer), purified glucocorticoid receptor, and serial dilutions of the test compound, triamcinolone acetonide, in a suitable buffer.[6]

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the purified GR to each well. Then, add the different concentrations of triamcinolone acetonide to the respective wells.[6][7]

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.[7]

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.[6][7]

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the triamcinolone acetonide concentration. The IC50 value can be determined from the resulting dose-response curve.[6]

Glucocorticoid Receptor Signaling Pathway

Triamcinolone acetonide, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor, which is a ligand-activated transcription factor.[1][8] The binding event initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, as well as other co-chaperones.[9][10] Upon binding of a glucocorticoid ligand like triamcinolone acetonide, the receptor undergoes a conformational change. This change leads to the dissociation of the heat shock proteins and other associated proteins.[11]

The activated ligand-receptor complex then translocates into the nucleus.[11] Inside the nucleus, the complex can modulate gene expression through several mechanisms. It can bind as a homodimer to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation or repression of gene transcription.[12] Additionally, the glucocorticoid receptor can interact with other transcription factors, such as NF-κB and AP-1, to influence their activity and further regulate the expression of genes involved in inflammation and immune responses.[4]

References

- 1. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Pharmacokinetic Properties of Triamcinolone and Dexamethasone for Local Therapy of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. nanomicronspheres.com [nanomicronspheres.com]

- 8. Glucocorticoid receptor and heat shock factor 1: novel mechanism of reciprocal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Glucocorticoid Receptor Activity by a Stress Responsive Transcriptional Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extracellular Heat Shock Protein 70 Increases the Glucocorticoid Receptor and Dual-Specificity Phosphatase 1 via Toll-like Receptor 4 and Attenuates Inflammation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pevisone (Econazole Nitrate/Triamcinolone Acetonide): An In-Depth Technical Guide on its Antifungal Spectrum of Activity

Published: December 18, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pevisone is a topical combination therapy comprising the broad-spectrum imidazole (B134444) antifungal agent, econazole (B349626) nitrate (B79036), and the potent corticosteroid, triamcinolone (B434) acetonide.[1][2][3] This formulation is designed for the treatment of inflammatory dermatoses where fungal infections are present or suspected.[4] The therapeutic rationale is to concurrently manage inflammation and pruritus with triamcinolone acetonide while eradicating the causative fungal pathogen with econazole nitrate. This technical guide provides a comprehensive analysis of the antifungal spectrum of activity of econazole against clinically relevant fungal isolates. It consolidates quantitative in vitro susceptibility data, details the standardized experimental protocols used for its evaluation, and illustrates key mechanisms and workflows through diagrammatic representations. The focus is on the empirical data that defines the antifungal efficacy of the active component, econazole, which is critical for understanding the therapeutic utility of this compound in treating eczematous mycoses.[5]

Pharmacology of this compound Components

This compound's efficacy is rooted in the distinct pharmacological actions of its two active ingredients.

Econazole Nitrate: The Antifungal Agent

Econazole nitrate is a synthetic imidazole derivative with a broad spectrum of antimycotic activity.[2] It is effective against a wide range of fungi, including dermatophytes, yeasts, and moulds.[1][5]

Mechanism of Action: Econazole acts primarily by disrupting the integrity of the fungal cell membrane.[1] It inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane, and binds to the acyl moiety of membrane phospholipids. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[1]

Triamcinolone Acetonide: The Corticosteroid Agent

Triamcinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its role in this compound is not to treat the fungal infection but to rapidly alleviate the inflammatory symptoms, such as redness, swelling, and itching, that often accompany dermatomycoses.

It is critical to note that corticosteroids like triamcinolone can suppress local immune responses.[6] Their use without a co-administered antifungal agent on a fungal infection can exacerbate the condition.[6][7] Therefore, the combination in this compound is essential for appropriate therapy of inflamed fungal infections.

In Vitro Spectrum of Activity of Econazole Nitrate

The antifungal efficacy of this compound is determined by the spectrum of activity of econazole nitrate. In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), provides quantitative data on its potency against various fungal species.

Activity Against Yeasts

Econazole demonstrates significant activity against clinically relevant Candida species. A study evaluating 100 clinical isolates from superficial candidiasis provides a clear quantitative overview of its efficacy.[8][9] In this study, econazole and miconazole (B906) were generally found to be more active against Candida isolates compared to itraconazole (B105839) and fluconazole.[8][9] For Candida albicans, econazole showed the best effect alongside miconazole.[8]

Table 1: In Vitro Susceptibility of Clinical Candida Isolates to Econazole (Data compiled from a study of 100 clinical isolates. MICs are reported in μg/mL.)[8][9][10]

| Fungal Species | No. of Isolates | MIC Range | MIC₅₀ | MIC₉₀ | Geometric Mean (GM) |

| Candida albicans | 64 | 0.016 - 16 | 0.016 | 8 | 1.16 |

| Candida tropicalis | 10 | 0.0625 - 16 | N/A | N/A | 1.16 |

| Candida parapsilosis | 10 | 0.5 - 16 | N/A | N/A | 1.62 |

| Candida glabrata | 10 | 0.0625 - 16 | N/A | N/A | 1.25 |

| Candida krusei | 4 | 0.25 - 16 | N/A | N/A | 2.37 |

| Candida guilliermondii | 2 | 0.5 - 1 | N/A | N/A | 0.70 |

| Total | 100 | 0.016 - 16 | - | - | - |

*MIC₅₀ and MIC₉₀ values were not calculated for species with an insufficient number of isolates in the cited study.[8]

Activity Against Dermatophytes and Moulds

Econazole has a well-established broad-spectrum activity against dermatophytes, the group of fungi that commonly cause skin, hair, and nail infections.[5] This includes species from the genera Trichophyton, Epidermophyton, and Microsporum.[2][5] Studies have confirmed that econazole and its derivatives are efficacious in inhibiting the growth of numerous clinical dermatophyte isolates.[11][12] Additionally, econazole has demonstrated in vitro activity against certain moulds, such as Aspergillus fumigatus and Aspergillus flavus.[2][13][14]

Experimental Protocols for Antifungal Susceptibility Testing

The quantitative data presented in this guide is derived from standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests to ensure reproducibility and accuracy.[15][16][17]

Broth Microdilution Method for Yeasts (CLSI M27/M38-A3 Reference)

The MIC values for Candida species listed in Table 1 were determined using the broth microdilution method as described in the CLSI M38-A3 document.[8][9][10]

Key Methodological Steps:

-

Antifungal Agent Preparation: Econazole is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.[8]

-

Medium: RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer, is the standard medium for susceptibility testing of most fungi.[8][18]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24 hours.[8] A suspension is then created in sterile saline or water, and its turbidity is adjusted using a spectrophotometer to a standardized concentration of fungal cells (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the final target inoculum concentration in the test wells.

-

Assay Procedure: The standardized fungal inoculum is added to the wells of a microtiter plate, each containing the serially diluted concentrations of econazole. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free growth control well.[19] This can be assessed visually or by using a spectrophotometric reader.

Conclusion

The active antifungal component of this compound, econazole nitrate, possesses a broad and potent spectrum of activity against a wide array of clinically significant fungi. Quantitative in vitro data confirms its strong efficacy against numerous Candida species, including the most prevalent pathogen, C. albicans.[8] Furthermore, its established activity against the common dermatophytes responsible for tinea infections underscores its utility in dermatology.[2][5] The combination of this robust antifungal action with the anti-inflammatory and antipruritic effects of triamcinolone acetonide makes this compound a highly effective dual-action therapy for the management of inflamed fungal infections of the skin. This guide provides the foundational data and methodologies that affirm its targeted and effective role in treating eczematous mycoses.

References

- 1. adcock.com [adcock.com]

- 2. CONAZOL-T® – Econazole Nitrate BP & Triamcinolone Acetonide BP – Ethical Drugs Ltd. [ethicaldrugs.net]

- 3. CN103860566A - Triamcinolone acetonide and econazole cream and preparation method thereof - Google Patents [patents.google.com]

- 4. efda.gov.et [efda.gov.et]

- 5. This compound | 1%+0.1% | Cream | পেভিসোন ১%+০.১% ক্রীম | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. droracle.ai [droracle.ai]

- 7. drugs.com [drugs.com]

- 8. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New imidazole derivates: in-vitro activity on dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antifungal activities of new imidazole salts towards dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 16. EUCAST: Fungi (AFST) [eucast.org]

- 17. EUCAST: Methodology and Instructions [eucast.org]

- 18. medicinearticle.com [medicinearticle.com]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Pevisone's Dual-Action Formulation: A Technical Analysis for Researchers

An In-depth Guide to the Synergistic Combination of Econazole (B349626) Nitrate (B79036) and Triamcinolone (B434) Acetonide in Dermatological Therapeutics

Abstract

Pevisone® cream, a combination of econazole nitrate and triamcinolone acetonide, represents a significant therapeutic strategy for the management of inflammatory dermatomycoses. This technical guide provides an in-depth analysis of its dual-action formulation, designed for researchers, scientists, and drug development professionals. The synergistic action of a broad-spectrum antifungal agent and a potent corticosteroid effectively addresses both the infectious and inflammatory components of these complex skin conditions. This document details the mechanisms of action of the individual components, presents available quantitative data from clinical studies in a structured format, outlines experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic rationale and clinical application.

Introduction

Inflammatory dermatomycoses are a group of skin disorders characterized by a fungal infection accompanied by a significant inflammatory response. Treatment of these conditions requires a dual approach that targets both the causative fungal pathogen and the associated inflammation to provide rapid symptomatic relief and complete resolution of the infection. This compound cream is a topical formulation developed to meet this clinical need by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide.[1][2][3][4][5][6] This guide explores the pharmacological and clinical aspects of this dual-action formulation.

Active Pharmaceutical Ingredients

This compound cream is a fixed-dose combination product.[4] The standard formulation contains:

The cream is described as a soft, white preparation with a faint odor, designed for topical application.[1][2]

Mechanism of Action: A Dual Approach

The therapeutic efficacy of this compound stems from the distinct and complementary mechanisms of action of its two active components.

Econazole Nitrate: Antifungal Action

Econazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane.[9][10] Its primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[9][10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10][11][12] The inhibition of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[9][10][11] Econazole has a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][8][13]

Triamcinolone Acetonide: Anti-inflammatory Action

Triamcinolone acetonide is a potent synthetic glucocorticoid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][14][15] Its mechanism of action is initiated by its binding to cytosolic glucocorticoid receptors.[16][17] The activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) on the DNA.[17][18][19] This results in the increased expression of anti-inflammatory proteins, such as lipocortins (annexins), and the decreased expression of pro-inflammatory cytokines, chemokines, and enzymes like phospholipase A2.[11][17][18] By inhibiting phospholipase A2, triamcinolone acetonide blocks the release of arachidonic acid, the precursor for prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[17][18]

Pharmacokinetics

Econazole Nitrate

Following topical application, systemic absorption of econazole nitrate is extremely low.[1][20] While most of the applied drug remains on the skin surface, inhibitory concentrations are achieved in the epidermis and dermis.[20] Less than 1% of the applied dose is recovered in the urine and feces.[20] Econazole that reaches systemic circulation is extensively metabolized and is highly bound to serum proteins (>98%).[1]

Triamcinolone Acetonide

Systemic absorption of topical corticosteroids like triamcinolone acetonide can occur and is influenced by factors such as the integrity of the skin barrier, the use of occlusive dressings, and the size of the application area.[14][20] Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[20]

Clinical Efficacy and Data

Clinical studies have demonstrated the efficacy of the econazole nitrate and triamcinolone acetonide combination in treating inflammatory dermatomycoses.

Comparative Study in Otomycosis

A prospective clinical trial involving 786 patients with otomycosis compared the efficacy of a triamcinolone acetonide-econazole cream (TAEC) with nystatin (B1677061) suspension.[21]

Table 1: Efficacy and Adverse Effects in the Treatment of Otomycosis [21]

| Outcome Measure | Triamcinolone Acetonide Econazole Cream (TAEC) | Nystatin Suspension | P-value |

| Cure Rate | 97.6% | 73.5% | < 0.01 |

| Patient Discomfort | 2.4% | 59.8% | < 0.01 |

| Antifungal Residue | 1.9% | 89.9% | < 0.01 |

Another study on 102 patients with otomycosis compared the combination cream with clotrimazole (B1669251) 1% solution.[22]

Table 2: Resolution of Otomycosis at 2 Weeks [22]

| Treatment Group | Resolution Rate | Treatment Failure Rate |

| Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream | 80.39% | 19.60% |

| Clotrimazole 1% Solution | 88.23% | 11.76% |

Studies on Econazole Nitrate Monotherapy

While data on the combination is specific, studies on econazole nitrate monotherapy provide context for its antifungal efficacy. Two Phase 3 trials evaluated econazole nitrate foam 1% for interdigital tinea pedis.[23]

Table 3: Efficacy of Econazole Nitrate Foam 1% vs. Vehicle for Tinea Pedis (Day 43) [23]

| Efficacy Endpoint | Econazole Nitrate Foam 1% (n=246) | Foam Vehicle (n=249) |

| Complete Cure Rate | 24.3% | 3.6% |

| Mycologic Cure Rate | 67.6% | 16.9% |

| Effective Treatment Rate | 48.6% | 10.8% |

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to evaluate the efficacy and safety of this compound and its components.

Protocol for Comparative Study in Otomycosis[21]

-

Study Design: A prospective, randomized clinical trial.

-

Participants: 786 patients diagnosed with otomycosis.

-

Randomization: Patients were randomly divided into two treatment groups (1:1 ratio): triamcinolone acetonide-econazole cream (TAEC) and nystatin suspension.

-

Procedure:

-

Thorough cleaning of all fungal deposits from the external auditory canal under an endoscope.

-

Local application of the assigned antimycotic drug.

-

-

Treatment Duration: At least 2 weeks.

-

Outcome Measures:

-

Efficacy: Cure rate, determined by clinical and mycological examination.

-

Adverse Effects: Patient-reported discomfort (irritant dermatitis, otalgia, headache).

-

Residue Rate: Presence of antifungal residue at the end of treatment.

-

-

Statistical Analysis: Comparison of efficacy and adverse effects between the two groups.

Protocol for Phase 3 Tinea Pedis Trials (Econazole Monotherapy)[23]

-

Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.

-

Participants: Males and females ≥12 years old with a clinical diagnosis of interdigital tinea pedis and a positive baseline fungal culture for a dermatophyte.

-

Intervention:

-

Treatment Group (n=246): Econazole nitrate foam 1% applied once daily.

-

Control Group (n=249): Foam vehicle applied once daily.

-

-

Treatment Duration: 4 weeks.

-

Primary Endpoint: The proportion of subjects achieving a complete cure at 2 weeks post-treatment (Day 43). Complete cure was defined as negative KOH, negative fungal culture, and complete resolution of all signs and symptoms.

-

Secondary Endpoints:

-

Mycologic Cure: Negative KOH and negative fungal culture.

-

Effective Treatment: Mycologic cure plus no or mild erythema and/or scaling, with all other signs and symptoms absent.

-

-

Safety Assessment: Monitoring of adverse events throughout the study.

Safety and Tolerability

Topical application of this compound is generally well-tolerated. Common adverse effects associated with topical corticosteroids include itching, burning, irritation, or skin dryness, which usually resolve with continued use.[14] Chronic use, especially on delicate skin or under occlusion, can be associated with skin thinning, atrophy, striae, and perioral dermatitis.[1] Systemic effects from corticosteroid absorption are possible but less likely with appropriate use.[13] Econazole nitrate may cause local irritation in a small percentage of patients.[24]

Conclusion

This compound's dual-action formulation, combining the broad-spectrum antifungal activity of econazole nitrate and the potent anti-inflammatory effects of triamcinolone acetonide, offers a rational and effective therapeutic option for inflammatory dermatomycoses. The synergistic action of these two components allows for the simultaneous management of the underlying fungal infection and the associated inflammatory symptoms, leading to improved clinical outcomes and patient comfort. The data presented in this guide supports the clinical utility of this combination therapy. Further research, including head-to-head comparative trials with other combination agents and investigations into novel delivery systems, will continue to refine its role in dermatological practice.

References

- 1. adcock.com [adcock.com]

- 2. This compound (78371-62-7) for sale [vulcanchem.com]

- 3. [Treatment of inflammatory dermatomycoses with this compound-cream (econazole-triamcinolonacetonide) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pillintrip.com [pillintrip.com]

- 5. [Two-phase treatment with this compound/Pevaryl of inflammatory dermatomycoses (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epharma.com.bd [epharma.com.bd]

- 7. CN101239066A - Triamcinolone acetonide econazole cream - Google Patents [patents.google.com]

- 8. inceptapharma.com [inceptapharma.com]

- 9. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]

- 10. What is Econazole Nitrate used for? [synapse.patsnap.com]